1-Tert-butoxyethyl methacrylate
Description
1-Tert-butoxyethyl methacrylate is a methacrylate ester characterized by a tert-butoxyethyl substituent. This bulky tert-butoxy group imparts unique steric and electronic properties, influencing polymerization kinetics, thermal stability, and solubility. The tert-butoxy group likely enhances hydrophobicity and thermal resistance compared to shorter alkyl chain derivatives, making it suitable for high-performance coatings, adhesives, or controlled-release systems .
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-7(2)9(11)12-8(3)13-10(4,5)6/h8H,1H2,2-6H3 |
InChI Key |
MLYNUBSZHMBILG-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)C(=C)C)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Monomer Reactivity and Copolymerization Behavior
Methacrylates exhibit distinct copolymerization reactivity ratios depending on substituent groups. For example:
- 4-Acetylphenyl methacrylate (APMA) and ethyl methacrylate (EMA) show reactivity ratios of $ r{\text{APMA}} = 0.74 $ and $ r{\text{EMA}} = 0.49 $, indicating a tendency toward alternating copolymers .
- 2-Hydroxyethyl methacrylate (HEMA) and 2-chloroquinyl methacrylate (CQMA) form copolymers with pH-dependent swelling, critical for drug delivery. Higher CQMA content (4.70–7.22 wt%) enhances swelling in neutral media due to hydrophilic-hydrophobic balance .
1-Tert-butoxyethyl methacrylate’s bulky tert-butoxy group may reduce reactivity ratios, favoring block or gradient copolymers. This contrasts with HEMA’s high hydrophilicity, which promotes random copolymerization.
Thermal Properties
Thermal stability and glass transition temperature ($ T_g $) vary significantly:
The tert-butoxyethyl group likely elevates $ T_g $ and decomposition temperatures compared to linear alkyl methacrylates, aligning with trends observed in aromatic or fluorinated derivatives .
Solubility and Swelling Behavior
- HEMA-co-CQMA : Swelling capacity increases logarithmically with CQMA content in acidic media (pH 1–3) due to protonation of amine groups, but plateaus above 7.22 wt% CQMA due to hydrophobic dominance .
- Ethyl methacrylate : Soluble in organic solvents (e.g., acetone, THF) but hydrophobic in aqueous environments .
Key Research Findings
- Reactivity Modulation: Bulky substituents like tert-butoxyethyl reduce monomer reactivity, enabling tailored copolymer architectures .
- Thermal Resilience : Tertiary alkoxy groups improve thermal stability, with decomposition temperatures exceeding 250°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
